molecular formula C26H33N5O3 B13885109 tert-butyl N-[4-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate

tert-butyl N-[4-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate

Cat. No.: B13885109
M. Wt: 463.6 g/mol
InChI Key: SLEUNFYORHQIGQ-UHFFFAOYSA-N
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Description

tert-Butyl N-[4-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate: is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes a pyrazole ring substituted with tert-butyl and methylphenyl groups, and a carbamate group attached to a phenyl ring

Preparation Methods

The synthesis of tert-butyl N-[4-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate involves multiple steps. One common method includes the following steps:

    Formation of the pyrazole ring: This step involves the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

    Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the tert-butyl and methylphenyl groups.

    Carbamoylation: The substituted pyrazole is then reacted with isocyanates to introduce the carbamate group.

    Coupling with phenyl ring: Finally, the carbamoylated pyrazole is coupled with a phenyl ring substituted with an amino group to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

tert-Butyl N-[4-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring and pyrazole ring, using reagents such as halogens or alkylating agents.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperatures and pressures to optimize the reaction outcomes.

Scientific Research Applications

tert-Butyl N-[4-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[4-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

tert-Butyl N-[4-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate can be compared with other similar compounds, such as:

    tert-Butyl carbamate: A simpler carbamate compound used in organic synthesis.

    N-Boc-ethanolamine: A carbamate compound used as a building block in organic synthesis.

    N-Boc-4-iodoaniline: A carbamate compound used in the synthesis of complex molecules.

The uniqueness of this compound lies in its complex structure and potential for diverse biological activities, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C26H33N5O3

Molecular Weight

463.6 g/mol

IUPAC Name

tert-butyl N-[4-[[5-tert-butyl-2-(3-methylphenyl)pyrazol-3-yl]carbamoylamino]phenyl]carbamate

InChI

InChI=1S/C26H33N5O3/c1-17-9-8-10-20(15-17)31-22(16-21(30-31)25(2,3)4)29-23(32)27-18-11-13-19(14-12-18)28-24(33)34-26(5,6)7/h8-16H,1-7H3,(H,28,33)(H2,27,29,32)

InChI Key

SLEUNFYORHQIGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)NC3=CC=C(C=C3)NC(=O)OC(C)(C)C

Origin of Product

United States

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